2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions often require the use of catalysts such as copper bromide and phenanthroline to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazoloquinazoline derivatives
Substitution: Nitrated or halogenated triazoloquinazoline derivatives
Scientific Research Applications
2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . Molecular docking studies have shown that this compound can bind to the active site of histone acetyltransferase PCAF, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core structure and exhibit comparable biological activities.
Triazolophthalazines: Known for their inhibitory effects on various enzymes and receptors.
Uniqueness
2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylsulfanyl group and methylphenyl substitution contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N4OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-6,6-dimethyl-9-(2-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H24N4OS/c1-5-26-19-22-18-21-14-10-20(3,4)11-15(25)16(14)17(24(18)23-19)13-9-7-6-8-12(13)2/h6-9,17H,5,10-11H2,1-4H3,(H,21,22,23) |
InChI Key |
RGKPTRBVPGQYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CC=C4C |
Origin of Product |
United States |
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